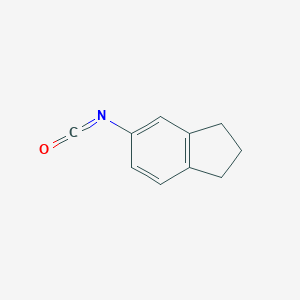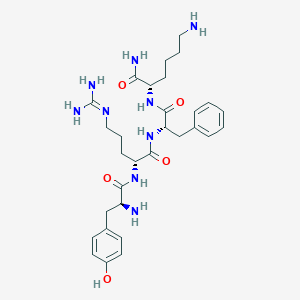
Peanut oil, hydrogenated
Descripción general
Descripción
Peanut oil, also referred to as groundnut oil or arachis oil, is a vegetable-derived oil made from the edible seeds of the peanut plant . It is used in cooking, especially when frying foods . There are several different types of peanut oil, each one made using different techniques . Hydrogenation is a process that involves adding hydrogen to the oil to make it more solid and increase its shelf life . Fully hydrogenated peanut oil is solid at room temperature and is often used in processed foods and baked goods .
Synthesis Analysis
The synthesis of peanut oil involves the mining of genetic resources . A gene, designated as High Oil Favorable gene 1 in Arachis hypogaea (AhyHOF1), was hypothesized to play roles in oil accumulation . Examination of near-inbred lines of #AhyHOF1 /# Ahyhof1 provided further evidence that AhyHOF1 increases oil content, mainly by affecting the contents of several fatty acids .
Molecular Structure Analysis
Peanut oil is primarily composed of oleic acid and linoleic acid, followed by palmitic acid . These three typically account for about 90% of the fatty acid composition, with smaller quantities of various longer chain fatty acids such as arachidic, behenic, and lignoceric acid .
Chemical Reactions Analysis
In a hydrogenation reaction, hydrogen is added to any carbon-carbon double bonds in an unsaturated fatty acid, converting the carbon-carbon double bonds to carbon-carbon single bonds . This effectively converts an unsaturated fat or oil to a saturated fat .
Physical And Chemical Properties Analysis
Across samples, % oleic acid, % linoleic acid, refractive index, density, and dynamic viscosity were all highly linearly correlated . Increasing concentrations of oleic acid and corresponding decreases in linoleic acid were associated with decreasing oil density, decreasing refractive index, and increasing viscosity .
Aplicaciones Científicas De Investigación
Application in Lubricants
Field
Summary
Hydrogenated peanut oil, like other vegetable oils, has been studied for its potential use in lubricants. This is due to the increasing environmental concerns and the need for sustainable alternatives to non-renewable energy sources .
Methods
The development of vegetable oils as lubricants involves chemical modification to improve their physicochemical properties. This includes reducing the content of carbon-carbon double bonds and increasing the degree of saturation .
Results
The research progress has shown that chemical modification can enhance the performance of vegetable oils, making them suitable for a wide range of applications such as biofuels and biodiesel .
Application in Bioactive Phytochemicals Extraction
Field
Summary
Hydrogenated peanut oil is used in the extraction of bioactive phytochemicals from peanut oil-processing by-products .
Methods
Common techniques employed to recover peanut kernel oil include Soxhlet extraction, hydraulic pressing, screw pressing, and cold and hot pressing .
Results
The oil comprises predominantly unsaturated fatty acids, namely oleic, linoleic, and linolenic acids. Furthermore, the oil is rich in bioactive constituents such as tocols, phenolics, and sterols .
Application in High-Value Utilization of Peanut Meal
Summary
Hydrogenated peanut oil is used in the high-value utilization of peanut meal .
Methods
Mild acid, alkali, and enzyme hydrolysis can be used to obtain small molecule polypeptides that are more easily absorbed and utilized .
Results
The research advances in this field are not explicitly mentioned in the source .
Application in Biscuit Preparation
Summary
Hydrogenated peanut oil is used in the preparation of biscuits to improve their fatty acid composition .
Methods
Biscuits are prepared with different levels of hydrogenated fat (vanaspati) and peanut butter .
Results
The results or outcomes of this application are not explicitly mentioned in the source .
Application in Biodegradation
Field
Summary
Hydrogenated peanut oil, like other vegetable oils, has been studied for its biodegradability .
Methods
The research methods in this field are not explicitly mentioned in the source .
Results
The research progress has shown that vegetable oils, including hydrogenated peanut oil, can be biodegraded .
Application in Biodiesel Production
Field
Summary
Hydrogenated peanut oil is used in the production of biodiesel .
Methods
The development of vegetable oils as biodiesel involves chemical modification to improve their physicochemical properties .
Results
Application in Deep Processing of By-Products from Oil Crops
Field
Summary
Hydrogenated peanut oil is used in the deep processing of by-products from oil crops .
Methods
Treatments such as enzymatic hydrolysis are used in industries like food, chemical, and aquaculture .
Results
The proteins, lipids, polyphenols, fibers, and other components present in these by-products and hydrolysates can be incorporated into products for further utilization .
Application in Obtaining Small Molecule Polypeptides
Summary
Hydrogenated peanut oil is used to obtain small molecule polypeptides that are more easily absorbed and utilized .
Methods
Safety And Hazards
Direcciones Futuras
Peanut-derived ingredients are primarily used in the formulation of moisturizers, skin care products, and skin cleansers . The peanut oil is pale yellow when extracted. It is incorporated with hydrogen atoms to make Hydrogenated Peanut Oil . Thus, increasing demand for these derivatives in various industries is inflating the demand for peanut oil, promoting more production and driving the market of peanut oil .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dalda | |
CAS RN |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



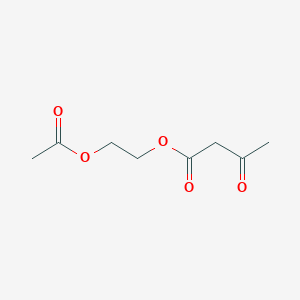
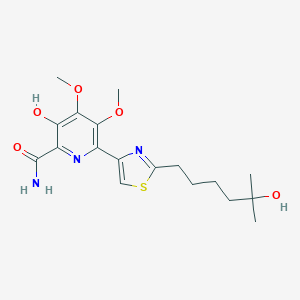
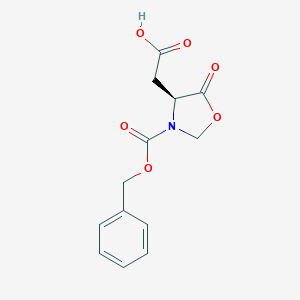
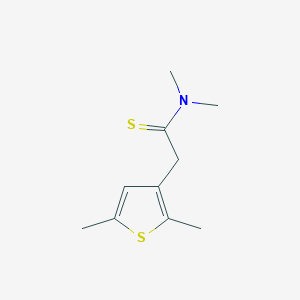

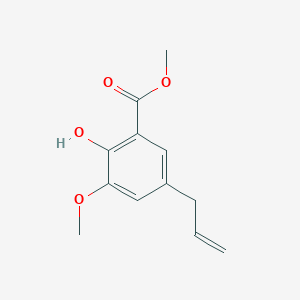
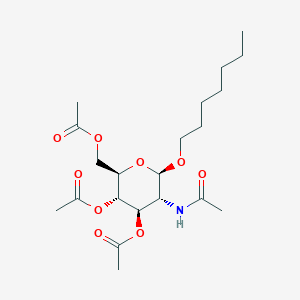
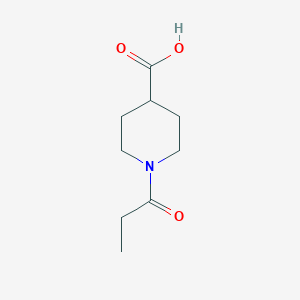
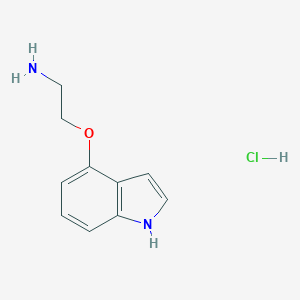
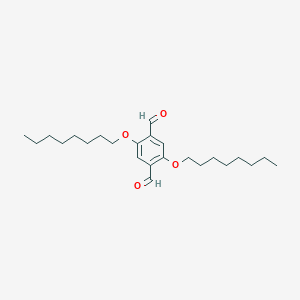
![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
